molecular formula C16H17NO6S B497892 2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 927637-23-8

2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497892
CAS No.: 927637-23-8
M. Wt: 351.4g/mol
InChI Key: QXYWGNCKIHXKFW-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is a synthetic sulfonamide derivative of potential interest for multiple research areas. Its molecular structure incorporates a benzoic acid moiety linked via a sulfonamide group to a 2,5-dimethoxy-4-methylphenyl ring. This structure is characteristic of compounds designed to interact with biological systems. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of therapeutic agents. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a candidate for screening against various biological targets. Given the known role of sulfonamides and substituted benzoic acids in drug discovery, this chemical could be investigated for applications in developing enzyme inhibitors, receptor modulators, or antimicrobial agents . The dimethoxyphenyl subunit is a structural feature found in certain pharmacologically active compounds, suggesting potential for interaction with central nervous system targets, though its specific activity is undefined . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-10-8-14(23-3)15(9-13(10)22-2)24(20,21)17-12-7-5-4-6-11(12)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYWGNCKIHXKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and 2-aminobenzoic acid.

    Reaction Conditions: The sulfonyl chloride is reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine or pyridine. This reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with ongoing research aimed at elucidating its mechanisms of action.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes, which could be relevant in the treatment of various diseases.

Further research is necessary to establish specific biological pathways and mechanisms associated with this compound.

Medicinal Chemistry Applications

  • Drug Development : The structural characteristics of this compound make it a candidate for developing new therapeutic agents. Its sulfonamide group is known for its role in various drug formulations.
  • Targeted Therapy : The ability to modify the compound through synthetic routes allows researchers to tailor its properties for specific therapeutic targets.
  • Biological Interaction Studies : Interaction studies focus on the binding affinity of this compound to biological targets, which is critical for understanding its therapeutic potential.

Material Science Applications

The versatility of this compound extends to material science, where it can be utilized in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties.
  • Catalysis : Its unique structure may serve as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Tribenuron-Methyl

  • CAS : 101200-48-0
  • Structure: Methyl ester of 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic acid.
  • Key Features :
    • Contains a sulfonylurea bridge (‑SO₂‑NH‑CO‑NH‑) instead of a direct sulfonamide linkage.
    • The 1,3,5-triazine ring introduces herbicidal activity via acetolactate synthase (ALS) inhibition.
  • Applications : Herbicide for broadleaf weed control in cereals .
  • Contrast with Target Compound :
    • The triazine group in Tribenuron-methyl is absent in the target compound, suggesting divergent biological targets.
    • Esterification of the carboxylic acid (methyl ester) reduces polarity compared to the free acid in the target compound.

Giripladib (CAS 865200-20-0)

  • Structure: 4-[3-[5-Chloro-1-(diphenylmethyl)-2-[2-[[[2-(trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-indol-3-yl]propyl]benzoic acid.
  • Key Features :
    • Complex indole-sulfonamide scaffold with a trifluoromethylbenzyl group.
    • Designed for pain and arthritis management via phospholipase A₂ inhibition .
  • Contrast with Target Compound :
    • The indole core and trifluoromethyl group enhance lipophilicity and receptor binding, which the target compound’s simpler structure may lack.
    • Both share sulfonamide and benzoic acid motifs, but Giripladib’s extended alkyl chain may improve membrane permeability.

Tetrachloro-Benzoic Acid Derivatives ()

  • Examples: CAS 68568-54-7: Tetrachloro-benzoic acid with a nonafluorobutylsulfonyloxy-phenyl group. CAS 68541-01-5: Similar structure with pentadecafluoroheptylsulfonyloxy substituents.
  • Perfluorinated chains confer extreme chemical stability and resistance to degradation.
  • Contrast with Target Compound :
    • The target compound lacks halogenation, suggesting lower environmental persistence.
    • Methoxy/methyl groups may degrade more readily than perfluorinated chains.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

  • CAS : 27503-81-7
  • Structure : Benzimidazole-sulfonic acid core with a phenyl substituent.
  • Key Features :
    • Sulfonic acid group (‑SO₃H) enhances water solubility compared to sulfonamides.
    • Used as a UV filter in sunscreens due to its absorption properties .
  • Contrast with Target Compound :
    • Sulfonic acid vs. sulfonamide: Ensulizole is more acidic and hydrophilic.
    • The benzimidazole ring provides UV absorption, absent in the target compound.

Data Table: Structural and Functional Comparison

Compound CAS Core Structure Key Substituents Functional Groups Primary Application
Target Compound Not Provided Benzoic acid 2,5-Dimethoxy-4-methylphenylsulfonamide Carboxylic acid, Sulfonamide Not Specified
Tribenuron-Methyl 101200-48-0 Benzoic acid (ester) 1,3,5-Triazin-2-ylmethylureido-sulfonyl Sulfonylurea, Methyl ester Herbicide
Giripladib 865200-20-0 Benzoic acid Indole-trifluoromethylbenzyl-sulfonamide Sulfonamide, Trifluoromethyl Pharmaceutical (Pain)
Tetrachloro-Benzoic Acid (Example) 68568-54-7 Benzoic acid Tetrachloro-nonafluorobutylsulfonyloxy Halogens, Perfluorinated chain Industrial/Environmental
Ensulizole 27503-81-7 Benzimidazole Phenyl-sulfonic acid Sulfonic acid, Benzimidazole UV Filter

Research Findings and Implications

  • Bioactivity: Sulfonamide-containing compounds like Tribenuron-methyl and Giripladib demonstrate that the sulfonamide group is critical for target binding (e.g., enzymes or receptors). The target compound’s lack of a triazine or indole moiety may limit herbicidal or anti-inflammatory activity but could offer novel interactions.
  • Environmental Impact : Unlike perfluorinated analogs (), the target compound’s methoxy/methyl groups are less persistent, suggesting a lower ecological risk.
  • Solubility : The free carboxylic acid in the target compound may improve water solubility compared to esterified derivatives like Tribenuron-methyl, but it remains less hydrophilic than sulfonic acids (e.g., Ensulizole).

Biological Activity

2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid (CAS No. 927637-23-8) is a complex sulfonamide derivative notable for its unique chemical structure, which includes a benzoic acid moiety and a sulfonamide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H17NO6S
  • Molecular Weight: 351.37 g/mol
  • Structure: The compound features a dimethoxy-substituted aromatic ring which contributes to its unique chemical properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Mechanism: The compound's sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis.
    • Findings: In vitro tests have shown that this compound possesses significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antibiofilm Activity
    • Studies have demonstrated that the compound can inhibit biofilm formation in certain bacterial strains, suggesting its potential as a therapeutic agent against biofilm-associated infections .
  • Cytotoxicity
    • Initial assessments indicate moderate toxicity levels in aquatic organisms like Daphnia magna, with variations depending on the specific structural modifications of similar compounds .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acidC14H13NO4SLacks methoxy groups; different biological activity profile
2-{[(2,5-Dimethyl-3-nitrophenyl)sulfonyl]amino}benzoic acidC16H16N2O6SNitro substitution affects activity; potential as an antimicrobial agent
N-(3,4-Dimethoxy-benzyl)-N-p-toluolsulfonyl-anthranilic acidC19H22N2O5SBroader structure; explored for anticancer properties

This table highlights the unique functional groups and potential applications of this compound in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives including this compound. Results indicated significant inhibition zones against Enterococcus faecium and Staphylococcus aureus, with varying minimal inhibitory concentrations (MICs) .
  • Toxicity Assessment : Research involving toxicity evaluations showed that while some derivatives exhibited moderate toxicity to aquatic crustaceans, others were found to be non-toxic, indicating a need for further structural optimization to enhance safety profiles .
  • In Silico Studies : Computational studies have been employed to predict the binding affinities of this compound to various biological targets, providing insights into its mechanisms of action and therapeutic potentials .

Q & A

Q. What are the optimal synthetic routes for 2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid, and how can yield be maximized?

Methodological Answer: Synthesis typically involves sulfonamide coupling between 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and 2-aminobenzoic acid. Key parameters include:

  • Reagent stoichiometry : Use a 1:1.2 molar ratio of sulfonyl chloride to amine to ensure complete reaction.
  • Solvent system : Employ anhydrous dichloromethane or tetrahydrofuran under nitrogen to minimize hydrolysis of the sulfonyl chloride .
  • Temperature : Reactions at 0–5°C reduce side reactions (e.g., over-sulfonation), followed by gradual warming to room temperature.
    Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Yields >80% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98% by area normalization) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm sulfonamide linkage (δ ~10.5 ppm for NH) and aromatic substitution patterns. Overlapping signals (e.g., methoxy or methyl groups) require 2D techniques (COSY, HSQC) for resolution .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode verifies the molecular ion [M–H]⁻ (calculated for C₁₆H₁₇NO₆S: 363.0721) .

Q. How can researchers address solubility and stability challenges during experimental workflows?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline buffers (pH >8 via deprotonation of the carboxylic acid). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .
  • Stability : Store at –20°C under desiccation. Avoid prolonged exposure to light (UV degradation) and acidic conditions (risk of sulfonamide cleavage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Methodological Answer:

  • Derivatization : Modify the sulfonamide group (e.g., alkylation) or benzoic acid moiety (e.g., esterification) to assess impact on activity. Use computational docking (AutoDock Vina) to predict binding to enzymes like carbonic anhydrase .
  • Assay Design : Test inhibitory activity against recombinant enzymes (e.g., cyclooxygenase-2) using fluorometric or calorimetric assays. Compare IC₅₀ values with known inhibitors .
  • Cross-validation : Pair in vitro results with molecular dynamics simulations (AMBER or GROMACS) to refine binding hypotheses .

Q. What in silico strategies are recommended for predicting environmental fate and ecotoxicity?

Methodological Answer:

  • QSPR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log Kow). The compound’s high water solubility (log P ~1.5) suggests moderate mobility in aquatic systems .
  • Degradation Pathways : Simulate hydrolysis (pH-dependent) and photolysis (UV-Vis spectra via TD-DFT) to identify transformation products. Prioritize metabolites for LC-MS/MS analysis .

Q. How can contradictory spectral data (e.g., NMR signal overlap) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping aromatic signals by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to reduce spin-spin coupling .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbon signals.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid, δ 7.11–7.29 ppm for aromatic protons) to assign shifts .

Q. What experimental frameworks are suitable for investigating metabolic pathways in model organisms?

Methodological Answer:

  • Radiolabeling : Incorporate ¹⁴C at the benzoic acid moiety to track absorption/distribution in rodents. Use autoradiography and scintillation counting for quantification.
  • Metabolite Profiling : Employ LC-HRMS with stable isotope tracers (e.g., ¹³C₆-glucose) to identify phase I/II metabolites (e.g., glucuronide conjugates) .

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